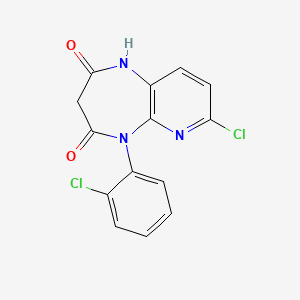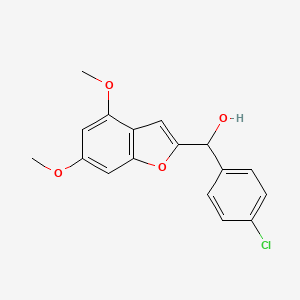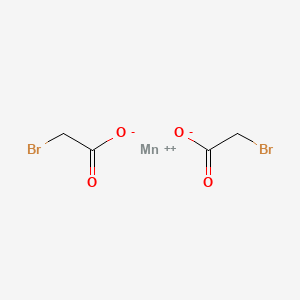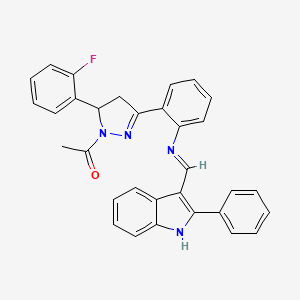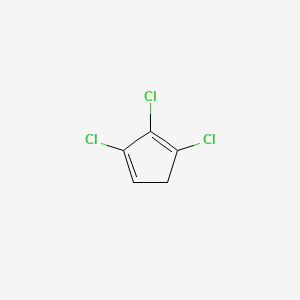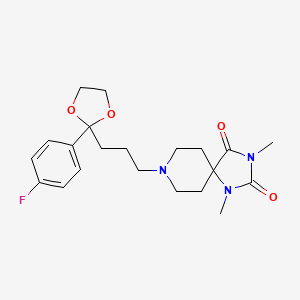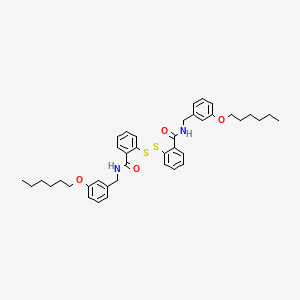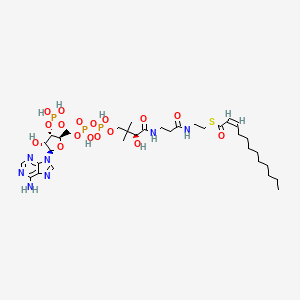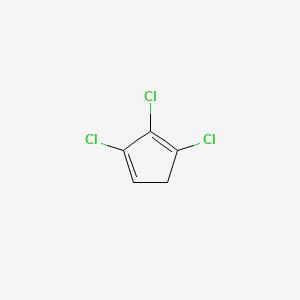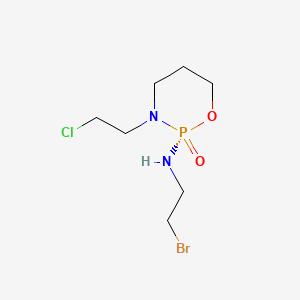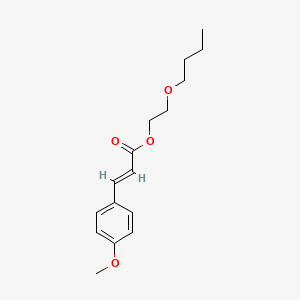
2-Butoxyethyl p-methoxycinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxyethyl p-methoxycinnamate is an organic compound that belongs to the cinnamate family. It is characterized by the presence of a butoxyethyl group attached to the p-methoxycinnamate structure. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-butoxyethyl p-methoxycinnamate typically involves the esterification of p-methoxycinnamic acid with 2-butoxyethanol. This reaction is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Butoxyethyl p-methoxycinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide can facilitate nucleophilic substitution.
Major Products:
Oxidation: Formation of p-methoxycinnamic acid or p-methoxybenzaldehyde.
Reduction: Formation of 2-butoxyethyl p-methoxycinnamyl alcohol.
Substitution: Formation of various substituted cinnamates depending on the nucleophile used.
Scientific Research Applications
2-Butoxyethyl p-methoxycinnamate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug formulations due to its ability to enhance the solubility and stability of active pharmaceutical ingredients.
Industry: Utilized in the formulation of sunscreens and other cosmetic products due to its UV-absorbing properties.
Mechanism of Action
The mechanism of action of 2-butoxyethyl p-methoxycinnamate involves its interaction with various molecular targets and pathways:
UV Absorption: The compound absorbs UV radiation, preventing it from penetrating the skin and causing damage.
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and protecting cells from damage.
Antimicrobial Activity: It disrupts the cell membranes of microorganisms, leading to their death.
Comparison with Similar Compounds
2-Ethylhexyl p-methoxycinnamate: Another cinnamate ester used in sunscreens with similar UV-absorbing properties.
Octyl methoxycinnamate: Widely used in cosmetic formulations for its UV protection.
Ethyl p-methoxycinnamate: Known for its antimicrobial and antioxidant activities.
Uniqueness: 2-Butoxyethyl p-methoxycinnamate is unique due to its specific butoxyethyl group, which imparts distinct solubility and stability characteristics. This makes it particularly suitable for certain industrial and pharmaceutical applications where other cinnamate esters may not perform as effectively.
Properties
CAS No. |
72845-39-7 |
|---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
2-butoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H22O4/c1-3-4-11-19-12-13-20-16(17)10-7-14-5-8-15(18-2)9-6-14/h5-10H,3-4,11-13H2,1-2H3/b10-7+ |
InChI Key |
LUPLDBUGMCGYST-JXMROGBWSA-N |
Isomeric SMILES |
CCCCOCCOC(=O)/C=C/C1=CC=C(C=C1)OC |
Canonical SMILES |
CCCCOCCOC(=O)C=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine](/img/structure/B12697950.png)
